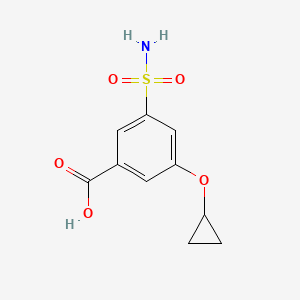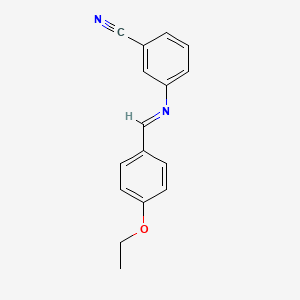![molecular formula C66H68CaF2N4O10 B14802780 calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}](/img/structure/B14802780.png)
calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atorvastatin calcium is a widely used medication belonging to the statin class of drugs. It is primarily prescribed to lower cholesterol and triglyceride levels in the blood, thereby reducing the risk of cardiovascular diseases such as heart attacks and strokes . Atorvastatin calcium works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the production of cholesterol in the liver .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of atorvastatin calcium involves several key steps, including the construction of the pyrrole ring and the formation of the hemi-calcium salt. One prominent method involves the Paal-Knorr condensation, where a diketone reacts with an amine to form the pyrrole ring . The final step involves the hydrolysis of the ester and the counter-ion exchange to obtain the pure atorvastatin calcium .
Industrial Production Methods: Industrial production of atorvastatin calcium focuses on optimizing yield and purity. Improvements in the synthesis process include isolating the pure product of the ketal deprotection step as a crystalline solid and using ethyl acetate extraction to isolate the pure atorvastatin calcium . These methods ensure high-yield production with product purities exceeding 99.5% .
Analyse Chemischer Reaktionen
Types of Reactions: Atorvastatin calcium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of atorvastatin calcium include diketones, amines, and ethyl acetate . The reactions typically occur under controlled conditions to ensure high yield and purity.
Major Products Formed: The major product formed from these reactions is atorvastatin calcium itself, which is obtained as a hemi-calcium salt .
Wissenschaftliche Forschungsanwendungen
Atorvastatin calcium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is extensively used to treat dyslipidemia and prevent cardiovascular diseases . Research has also explored its potential in improving bioavailability and solubility through various methods such as solid dispersions and nanoparticles . Additionally, atorvastatin calcium has been studied for its effects on patient adherence and persistence in real-world settings .
Wirkmechanismus
Atorvastatin calcium exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol . By blocking this enzyme, atorvastatin calcium reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the blood . This mechanism helps prevent the buildup of cholesterol in the arteries, reducing the risk of cardiovascular events .
Vergleich Mit ähnlichen Verbindungen
Atorvastatin calcium is often compared with other statins such as simvastatin and rosuvastatin. While all statins work by inhibiting HMG-CoA reductase, atorvastatin calcium is known for its high potency and effectiveness in lowering LDL cholesterol levels . Rosuvastatin, for example, has been shown to reduce LDL cholesterol by a greater percentage compared to atorvastatin . atorvastatin calcium remains a popular choice due to its well-established safety profile and extensive clinical use .
List of Similar Compounds:- Simvastatin
- Rosuvastatin
- Pravastatin
- Lovastatin
- Fluvastatin
Atorvastatin calcium’s unique combination of high potency, effectiveness, and safety makes it a valuable medication in the management of cholesterol levels and the prevention of cardiovascular diseases.
Eigenschaften
Molekularformel |
C66H68CaF2N4O10 |
|---|---|
Molekulargewicht |
1155.3 g/mol |
IUPAC-Name |
calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2 |
InChI-Schlüssel |
FQCKMBLVYCEXJB-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


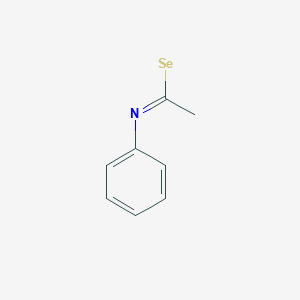
![(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B14802699.png)
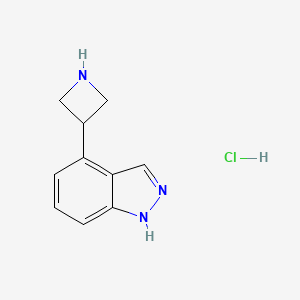
![Benzonitrile, 2-amino-5-[(tetrahydro-3-furanyl)oxy]-](/img/structure/B14802701.png)
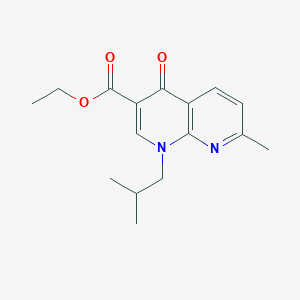
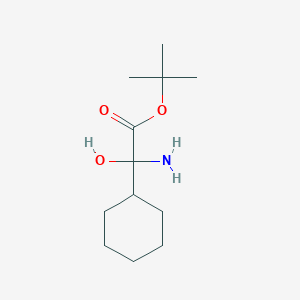
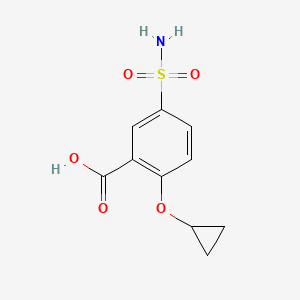
![propan-2-yl 2-[(E)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3R)-3-cyclohexyl-3-hydroxypropyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B14802733.png)

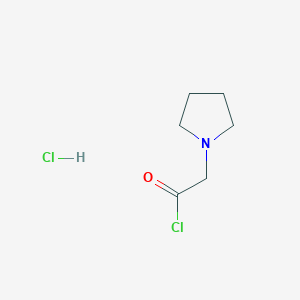
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B14802764.png)

